molecular formula C9H9NO B1338698 3-(1-Hydroxyethyl)benzonitrile CAS No. 115098-69-6

3-(1-Hydroxyethyl)benzonitrile

Cat. No. B1338698
M. Wt: 147.17 g/mol
InChI Key: ZGFGALOARUPOBS-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)benzonitrile is a chemical compound that can be inferred to have a benzonitrile backbone with a hydroxyethyl substituent. While the provided papers do not directly discuss 3-(1-Hydroxyethyl)benzonitrile, they do provide insights into the synthesis and properties of structurally related compounds. For instance, 3,5-Dihydroxy benzonitrile is mentioned as a versatile intermediate for synthesizing bioactive compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high yields. For example, the synthesis of 3,5-Dihydroxy benzonitrile from 3,5-dihydroxybenzoic acid involves acetic anhydride, ammonia, and thionyl chloride, resulting in an overall yield of 66% . Similarly, substituted benzonitrile oxides react with the enolate ion of acetaldehyde to form 3-aryl-4,5-dihydro-5-hydroxy-1,2-oxazoles, which can be further converted into isoxazoles . These methods suggest that the synthesis of 3-(1-Hydroxyethyl)benzonitrile could potentially be achieved through analogous strategies, such as functional group transformations and coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the structures of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed by elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of 3-(1-Hydroxyethyl)benzonitrile, ensuring the correct placement of functional groups and overall molecular geometry.

Chemical Reactions Analysis

The papers describe chemical reactions involving benzonitrile derivatives. The azo coupling reactions used to synthesize 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines and the phthalide annulation reaction used in the synthesis of 1-hydroxy-3,4-dihydro-1H-benz[g]isochromene-5,10-dione are examples of the types of reactions that benzonitrile derivatives can undergo. These reactions are important for the functionalization of the benzonitrile core and could be relevant for the synthesis and further chemical manipulation of 3-(1-Hydroxyethyl)benzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be inferred from their molecular structures and the nature of their substituents. For example, the presence of hydroxy groups can lead to intramolecular hydrogen bonding, which can affect properties like solubility and the UV spectrum, as observed in the bathochromic shift for the o-carboxy isomer of the synthesized tetrahydroquinolines . These insights can be extrapolated to predict the properties of 3-(1-Hydroxyethyl)benzonitrile, such as its potential for hydrogen bonding and its spectral characteristics.

Scientific Research Applications

Probe of Local Environment in Ionic Liquids

Benzonitrile derivatives, including 3-(1-Hydroxyethyl)benzonitrile, have been investigated for their potential as infrared (IR) probes to monitor the local structure and environment in ionic liquids. The nitrile stretching vibration serves as a sensitive indicator of hydrogen bonding and intrinsic electric fields, offering insights into the ionic and nonpolar domains within these solvents (Zhang et al., 2013).

Solar Energy Conversion

In the context of renewable energy, benzonitrile-based electrolytes have been used in dye-sensitized solar cells (DSSCs) to enhance their stability and efficiency. The low vapor pressure of benzonitrile ensures long-term stability, with efficiency values remaining around 8% for more than 1300 hours, marking a significant advancement in the development of durable and efficient DSSCs (Latini et al., 2014).

Green Chemistry Applications

The synthesis of benzonitrile from benzaldehyde using ionic liquids as recycling agents represents a green chemistry approach, simplifying the separation process and eliminating the need for metal salt catalysts. This novel route provides a more environmentally friendly method for producing benzonitrile and its derivatives, with potential applications in various organic syntheses (Li et al., 2019).

Antimicrobial Activity

Research into the antimicrobial properties of benzonitrile derivatives highlights their potential as bioactive compounds. The synthesis and evaluation of these derivatives for antibacterial and antifungal activities suggest their application in developing new pharmaceutical agents with significant biological activities (Kumar et al., 2022).

Corrosion Inhibition

The study of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments demonstrates their effectiveness in protecting metal surfaces. These inhibitors work by forming a protective layer on the steel surface, significantly reducing the corrosion rate and offering potential applications in industrial processes where corrosion is a concern (Chaouiki et al., 2018).

Safety And Hazards

The main limitation of using 3-HEN in laboratory experiments is its potential toxicity, as it is a halogenated compound. For safety data sheet details, please refer to the appropriate resources .

properties

IUPAC Name

3-(1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGALOARUPOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459348
Record name 3-(1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hydroxyethyl)benzonitrile

CAS RN

115098-69-6
Record name 3-(1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-acetylbenzonitrile (1 equivalent) in methanol at room temperature was added sodium borohydride (approx. 1.67 equivalents), and the reaction was stirred for approximately 20 minutes. Aqueous work-up provided the title compound.
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